

Carbonic anhydrase inhibitor 18 binding affinity and kinetics

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Compound of Interest		
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An In-depth Technical Guide on the Binding Affinity and Kinetics of **Carbonic Anhydrase Inhibitor 18** (C18)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH homeostasis, gas exchange, and electrolyte secretion. Dysregulation of CA activity has been implicated in various diseases, such as glaucoma, epilepsy, and cancer, making them attractive targets for therapeutic intervention.

This technical guide focuses on **Carbonic Anhydrase Inhibitor 18** (C18), chemically known as N-(4-sulfamoylphenyl)acetamide or acetylsulfanilamide. It is a potent inhibitor of several human carbonic anhydrase (hCA) isoforms. This document provides a comprehensive overview of its binding affinity and kinetics, detailed experimental protocols for characterization, and visualizations of relevant scientific workflows.

Binding Affinity of Carbonic Anhydrase Inhibitor 18

The binding affinity of an inhibitor to its target enzyme is a critical parameter in drug design and development. It is typically quantified by the inhibition constant (Ki), the dissociation constant



(Kd), or the half-maximal inhibitory concentration (IC50). A lower value for these constants indicates a higher affinity of the inhibitor for the enzyme.

The inhibitory potency of N-(4-sulfamoylphenyl)acetamide (C18) has been evaluated against several key human carbonic anhydrase isoforms. The reported inhibition constants (Ki) are summarized in the table below, providing a clear comparison of its affinity for different CAs.

Carbonic Anhydrase Isoform	Inhibition Constant (Ki) in nM
hCA I	4000
hCA II	21
hCA IV	60
hCA IX	14
hCA XII	7.0

Data sourced from commercial supplier information.

Binding Kinetics of Carbonic Anhydrase Inhibitor 18

While binding affinity provides a measure of the steady-state interaction between an inhibitor and an enzyme, binding kinetics describes the rates at which this interaction occurs. The key kinetic parameters are:

- Association rate constant (k_on_ or k_a_): The rate at which the inhibitor binds to the enzyme.
- Dissociation rate constant (k_off_ or k_d_): The rate at which the inhibitor-enzyme complex dissociates.

The ratio of these two constants (k_off_/k_on_) is equal to the dissociation constant (Kd). A comprehensive search of the scientific literature did not yield specific experimentally determined k_on_ and k_off_ values for N-(4-sulfamoylphenyl)acetamide (C18). However, the general principles of sulfonamide binding to carbonic anhydrases suggest that the primary sulfonamide group coordinates with the zinc ion in the active site. The affinity and kinetics of



this interaction are influenced by the rest of the molecule's structure and its interactions with amino acid residues in the active site cleft.

Experimental Protocols

The determination of binding affinity and kinetics for carbonic anhydrase inhibitors involves a variety of biophysical and biochemical techniques. Below are detailed methodologies for the key experiments typically employed in the characterization of inhibitors like C18.

Stopped-Flow CO2 Hydration Assay for Ki Determination

This is a widely used method to determine the inhibition constants of CA inhibitors by measuring the enzyme's catalytic activity.

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO2. The inhibition constant (Ki) is determined by measuring the enzyme's activity at various inhibitor concentrations.

Protocol:

- Reagent Preparation:
 - Buffer: A non-inhibitory buffer such as HEPES or TAPS at a specific pH (typically 7.5).
 - pH Indicator: A pH-sensitive dye (e.g., phenol red) at a concentration that provides a
 measurable absorbance change in the desired pH range.
 - Enzyme Solution: A stock solution of the purified human carbonic anhydrase isoform of interest is prepared in the assay buffer. The final concentration in the assay is typically in the low nanomolar range.
 - Inhibitor Solution: A stock solution of N-(4-sulfamoylphenyl)acetamide (C18) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the assay buffer to obtain a range of concentrations.
 - Substrate Solution: CO2-saturated water is prepared by bubbling CO2 gas through chilled, deionized water.



Instrumentation:

A stopped-flow spectrophotometer equipped with a temperature-controlled cell is used.

Procedure:

- The enzyme solution (containing the pH indicator) and the CO2-saturated water are loaded into separate syringes of the stopped-flow instrument.
- For inhibition studies, the enzyme solution is pre-incubated with the desired concentration of the inhibitor.
- The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time (typically in the millisecond to second range).
- The initial rate of the reaction is calculated from the linear phase of the absorbance change.
- The experiment is repeated with different concentrations of the inhibitor.

Data Analysis:

- The initial rates are plotted against the inhibitor concentration.
- The Ki value is determined by fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive, or mixed) using specialized software.

Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (enzyme), and the resulting heat changes are measured.

Protocol:



Sample Preparation:

- The purified carbonic anhydrase isoform and N-(4-sulfamoylphenyl)acetamide (C18) are dialyzed against the same buffer to minimize heats of dilution. A common buffer is phosphate or Tris buffer at a specific pH.
- The concentrations of the enzyme and inhibitor are precisely determined. Typically, the enzyme concentration in the cell is in the micromolar range, and the inhibitor concentration in the syringe is 10-20 times higher.

Instrumentation:

An isothermal titration calorimeter.

Procedure:

- The enzyme solution is loaded into the sample cell, and the inhibitor solution is loaded into the injection syringe.
- A series of small injections of the inhibitor solution are made into the sample cell.
- The heat change associated with each injection is measured.
- A control experiment is performed by titrating the inhibitor into the buffer alone to determine the heat of dilution.

Data Analysis:

- The heat of dilution is subtracted from the experimental data.
- The resulting binding isotherm (heat change per injection versus molar ratio of inhibitor to enzyme) is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, and ΔH.

Surface Plasmon Resonance (SPR) for Kinetic Analysis (k_on_ and k_off_)



SPR is a label-free technique that allows for the real-time monitoring of binding events at a sensor surface, enabling the determination of association and dissociation rate constants.

Principle: The binding of an analyte (inhibitor) to a ligand (enzyme) immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.

Protocol:

- · Sensor Chip Preparation:
 - A suitable sensor chip (e.g., CM5) is activated.
 - The purified carbonic anhydrase isoform is immobilized onto the sensor chip surface via amine coupling or other appropriate chemistry.
 - The remaining active sites on the surface are deactivated.

· Binding Analysis:

- A continuous flow of running buffer (e.g., HBS-EP) is passed over the sensor surface to establish a stable baseline.
- A series of concentrations of N-(4-sulfamoylphenyl)acetamide (C18) in running buffer are injected over the surface.
- The association of the inhibitor to the immobilized enzyme is monitored in real-time.
- After the association phase, the running buffer is flowed over the surface to monitor the dissociation of the inhibitor-enzyme complex.

Data Analysis:

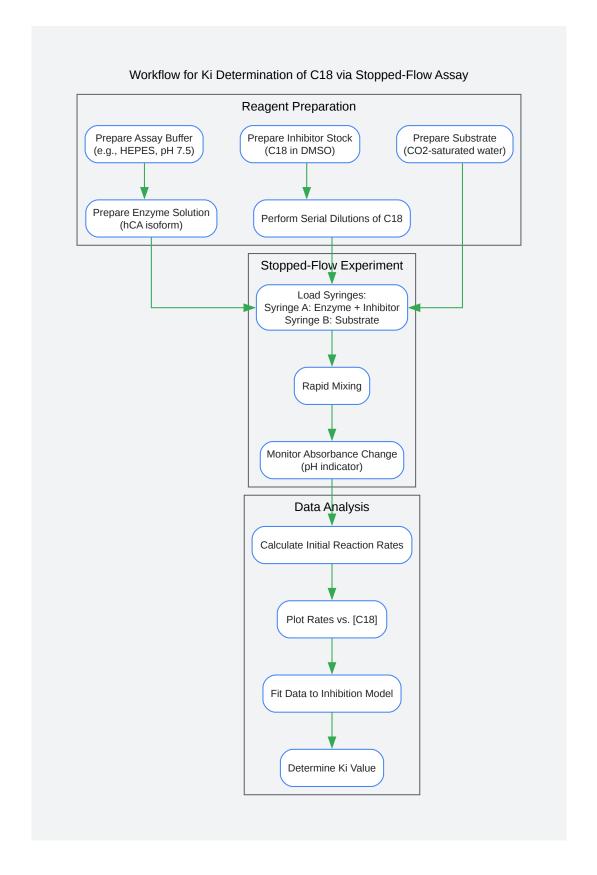
- The resulting sensorgrams (SPR signal versus time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.
- The association and dissociation phases of the sensorgrams are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using analysis software to determine the k_on_



and k_off_ values. The Kd can then be calculated from these rate constants.

Mandatory Visualizations Experimental Workflow for Ki Determination using Stopped-Flow Assay



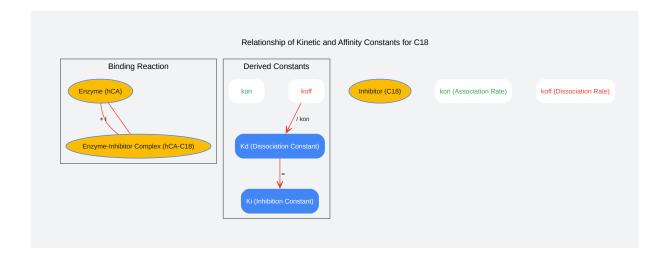


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Caption: Workflow for Ki Determination of C18 via Stopped-Flow Assay.



Logical Relationship of Kinetic and Affinity Constants



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Caption: Relationship of Kinetic and Affinity Constants for C18.

Signaling Pathways

A thorough review of the scientific literature did not reveal any specific signaling pathways that are directly modulated by **Carbonic Anhydrase Inhibitor 18** (N-(4-

sulfamoylphenyl)acetamide). The primary mechanism of action for sulfonamide-based carbonic anhydrase inhibitors is the direct inhibition of the enzyme's catalytic activity. The downstream physiological effects are a consequence of this inhibition. For instance, in the context of cancer, inhibition of tumor-associated isoforms like hCA IX and hCA XII can disrupt pH regulation in the tumor microenvironment, which can in turn affect cancer cell proliferation, metabolism, and metastasis. However, a specific signaling cascade initiated by C18 has not been elucidated.



Conclusion

Carbonic Anhydrase Inhibitor 18, N-(4-sulfamoylphenyl) acetamide, is a potent inhibitor of several human carbonic anhydrase isoforms, with particularly high affinity for the tumorassociated hCA IX and hCA XII. This technical guide has provided a summary of its binding affinities and outlined the standard experimental protocols for the detailed characterization of such inhibitors. While specific kinetic data for C18 is not readily available in the public domain, the provided methodologies for SPR analysis offer a clear path for its determination. The visualizations included are intended to clarify the experimental workflow and the fundamental relationships between key binding parameters. This information serves as a valuable resource for researchers in the field of drug discovery and development targeting carbonic anhydrases.

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